![molecular formula C33H23Cl3N2O4 B14585697 3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] CAS No. 61548-38-7](/img/structure/B14585697.png)
3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with benzoyl chloride to form 2-chloro-N-phenylbenzamide. This intermediate is then subjected to further reactions involving chlorination and coupling with other aromatic compounds to achieve the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Dichloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Bromo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Iodo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
Uniqueness
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is unique due to its specific chloroanilino groups and the arrangement of aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
61548-38-7 |
|---|---|
Molecular Formula |
C33H23Cl3N2O4 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
5-[[3-carboxy-4-(2-chloroanilino)phenyl]-chloro-phenylmethyl]-2-(2-chloroanilino)benzoic acid |
InChI |
InChI=1S/C33H23Cl3N2O4/c34-25-10-4-6-12-29(25)37-27-16-14-21(18-23(27)31(39)40)33(36,20-8-2-1-3-9-20)22-15-17-28(24(19-22)32(41)42)38-30-13-7-5-11-26(30)35/h1-19,37-38H,(H,39,40)(H,41,42) |
InChI Key |
TXWWAFMBKWVZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)NC3=CC=CC=C3Cl)C(=O)O)(C4=CC(=C(C=C4)NC5=CC=CC=C5Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


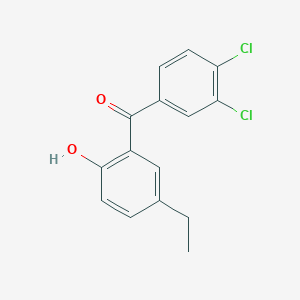
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
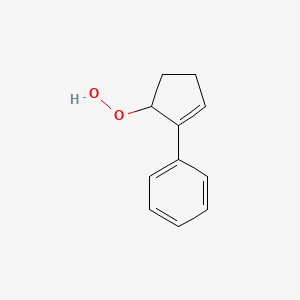
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

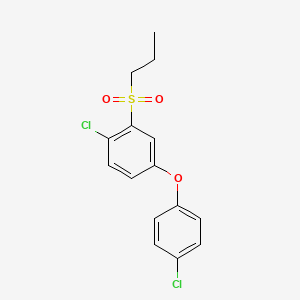

![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

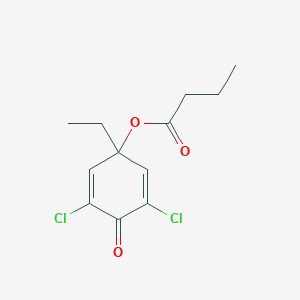

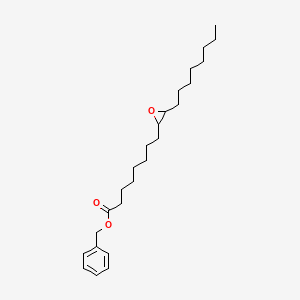
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
